molecular formula C22H22N2O3S B322180 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide

Katalognummer: B322180
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: OJEMLHZJPLCHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,5-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Wissenschaftliche Forschungsanwendungen

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide include:

Uniqueness

This compound is unique due to its specific structure and the presence of both sulfonyl and phenylacetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C22H22N2O3S

Molekulargewicht

394.5 g/mol

IUPAC-Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H22N2O3S/c1-16-12-17(2)14-20(13-16)24-28(26,27)21-10-8-19(9-11-21)23-22(25)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3,(H,23,25)

InChI-Schlüssel

OJEMLHZJPLCHJX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Kanonische SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.